molecular formula C24H22ClN3O3S B3509952 2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide

2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide

Cat. No.: B3509952
M. Wt: 468.0 g/mol
InChI Key: GHTPVMULAIOTMX-UHFFFAOYSA-N
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Description

2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a sulfamoyl group, and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Sulfamoyl Group: The indole derivative is then reacted with an appropriate sulfonyl chloride in the presence of a base to introduce the sulfamoyl group.

    Formation of the Benzamide Core: The final step involves the coupling of the sulfamoyl-indole derivative with 2-chloro-5-aminobenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide
  • Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

Uniqueness

2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro, sulfamoyl, and indole groups in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-5-[2-(2-methyl-1H-indol-3-yl)ethylsulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c1-16-19(20-9-5-6-10-23(20)27-16)13-14-26-32(30,31)18-11-12-22(25)21(15-18)24(29)28-17-7-3-2-4-8-17/h2-12,15,26-27H,13-14H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTPVMULAIOTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide
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2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide
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2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide
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2-chloro-5-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-phenylbenzamide

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